molecular formula C18H17BrFNO2 B13737637 6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide CAS No. 32871-43-5

6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide

Cat. No.: B13737637
CAS No.: 32871-43-5
M. Wt: 378.2 g/mol
InChI Key: NFNOGGDBLBKCIF-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide is a synthetic organic compound belonging to the isoquinoline class. Isoquinolines are a group of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a fluorobenzyl group at the 4 position, and a hydrobromide salt form.

Preparation Methods

The synthesis of 6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyisoquinoline and m-fluorobenzyl bromide.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where the m-fluorobenzyl group is introduced to the isoquinoline core. This is typically achieved using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

    Formation of Hydrobromide Salt: Finally, the free base is converted to its hydrobromide salt by treatment with hydrobromic acid.

Chemical Reactions Analysis

6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of tetrahydroisoquinoline derivatives.

    Substitution: The methoxy groups and the fluorobenzyl group can undergo nucleophilic substitution reactions under appropriate conditions, leading to the formation of various substituted isoquinoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as an anticancer agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.

    Pathways: It influences several biochemical pathways, including those involved in neurotransmission and cell signaling.

    Effects: The compound’s effects are mediated through its binding to specific sites on target proteins, leading to changes in their conformation and activity.

Comparison with Similar Compounds

6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide can be compared with other isoquinoline derivatives:

    Similar Compounds: Compounds such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 6,7-dimethoxy-4-(trifluoromethyl)isoquinoline share structural similarities.

    Uniqueness: The presence of the m-fluorobenzyl group and the hydrobromide salt form distinguishes it from other isoquinoline derivatives, potentially leading to unique biological activities and chemical properties.

Properties

CAS No.

32871-43-5

Molecular Formula

C18H17BrFNO2

Molecular Weight

378.2 g/mol

IUPAC Name

4-[(3-fluorophenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;bromide

InChI

InChI=1S/C18H16FNO2.BrH/c1-21-17-8-14-11-20-10-13(16(14)9-18(17)22-2)6-12-4-3-5-15(19)7-12;/h3-5,7-11H,6H2,1-2H3;1H

InChI Key

NFNOGGDBLBKCIF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=[NH+]C=C2CC3=CC(=CC=C3)F)OC.[Br-]

Origin of Product

United States

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